molecular formula C16H28N2O3 B6698373 Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate

Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate

Cat. No.: B6698373
M. Wt: 296.40 g/mol
InChI Key: HHLQFQUKAAEHFM-UHFFFAOYSA-N
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Description

Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent like methyl iodide.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.

    Formation of the Ester Group: The ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-ethylpiperidine-4-carboxylate
  • Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-3-carboxylate

Uniqueness

Methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylbutan-2-ylcarbamoyl group adds to its distinctiveness, potentially offering unique interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl 1-(4-cyclopropylbutan-2-ylcarbamoyl)-3-methylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-11-10-18(9-8-14(11)15(19)21-3)16(20)17-12(2)4-5-13-6-7-13/h11-14H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLQFQUKAAEHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)NC(C)CCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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